molecular formula C18H16FNO6S B2820620 methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291842-34-6

methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2820620
CAS No.: 1291842-34-6
M. Wt: 393.39
InChI Key: GSHQTOWMDWBTKP-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazine . Benzothiazines are a class of organic compounds that contain a benzene ring fused to a thiazine ring . They are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including a benzothiazine ring, a carboxylate group, and two methoxy groups .

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • Extensive intramolecular hydrogen bonds stabilize the structures of closely related benzothiazine derivatives. For instance, N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides demonstrate significant intramolecular hydrogen bonding and varied intermolecular interactions, highlighting the complex molecular interactions within this class of compounds (Siddiqui et al., 2008).

Synthesis and Biological Activity

  • Novel biologically active derivatives of benzothiazine, such as 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, have been synthesized and evaluated for antibacterial and radical scavenging activities, showing the potential medical applications of these compounds (Zia-ur-Rehman et al., 2009).

Pharmacological Properties

  • In the search for new analgesics, the study of derivatives of benzothiazine has revealed compounds with varying degrees of anti-inflammatory and analgesic effects. This includes the exploration of the esters of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid, demonstrating the pharmaceutical relevance of this chemical structure (Ukrainets et al., 2018).

Precursor for Antiosteoarthritis Agents

  • Methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide has been identified as a precursor in the synthesis of quaternary ammonium derivatives, which are potential antiosteoarthritis agents. This indicates its role in the development of treatments for osteoarthritis (Vidal et al., 2006).

Antibacterial Properties

  • The synthesis of fluorinated 4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxides, as analogues of antibacterial agents, illustrates the potential of these compounds in developing new antibacterial treatments, despite varying efficacy (Vysokov et al., 1993).

Electrochromic Properties

  • The incorporation of 4,4'-dimethoxy-substituted triphenylamine units in the synthesis of aromatic polyamides, which include benzothiazine derivatives, has been explored for their electrochromic properties. This suggests applications in electronic and optical devices (Liou & Chang, 2008).

Antioxidant and Antimicrobial Activities

  • The exploration of N'-(2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides for their antioxidant and antimicrobial properties demonstrates the broad application spectrum of benzothiazine derivatives in bioactive compound development (Ahmad et al., 2012).

Properties

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO6S/c1-24-14-7-5-12(9-15(14)25-2)20-10-17(18(21)26-3)27(22,23)16-8-11(19)4-6-13(16)20/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHQTOWMDWBTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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